molecular formula C16H14N2O4S2 B2995805 methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate CAS No. 881485-21-8

methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B2995805
CAS No.: 881485-21-8
M. Wt: 362.42
InChI Key: PCORHMSAMILFDE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate (CAS 881485-21-8) is a synthetic heterocyclic compound with a molecular formula of C16H14N2O4S2 and a molecular weight of 362.4 g/mol. This hybrid molecule incorporates two privileged structures in medicinal chemistry: the 1,4-benzothiazine and the aminothiophene, making it a valuable intermediate for researchers exploring new biologically active compounds. The 1,4-benzothiazine scaffold is a key moiety in various pharmacologically active compounds. Meanwhile, the aminothiophene core, specifically methyl 2-aminothiophene-3-carboxylate, is a versatile building block used in the synthesis of complex heterocyclic systems such as thieno[2,3-d]pyrimidine derivatives, which are of significant interest in drug discovery. Thiophene derivatives themselves are known to exhibit a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects. The strategic combination of these two motifs in a single molecule positions this compound as a promising candidate for hit-to-lead optimization in various research programs. Its primary research value lies in its potential as a precursor for developing novel small-molecule inhibitors and probing structure-activity relationships. Researchers are investigating its applicability in areas such as antimicrobial agents, given the known activity of related benzothiophene and thiophene compounds against pathogens like Staphylococcus aureus . This product is intended for chemical synthesis and biological screening in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-16(21)9-6-7-23-15(9)18-13(19)8-12-14(20)17-10-4-2-3-5-11(10)24-12/h2-7,12H,8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCORHMSAMILFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S, indicating a structure that includes both thiophene and benzothiazine moieties. These structural features are critical for its biological activity.

PropertyValue
Molecular Weight362.42 g/mol
LogP1.8005
Polar Surface Area (PSA)80.7 Ų

1. Antimicrobial Activity

Research has demonstrated that benzothiazine derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including resistant strains, indicating its potential as an antimicrobial agent .

2. Antitubercular Activity

Benzothiazine derivatives have been explored for their antitubercular activities. Studies indicate that this compound may inhibit the growth of Mycobacterium tuberculosis, although specific IC50 values require further investigation .

3. Anticancer Properties

Preliminary findings suggest that this compound could possess anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

4. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The proposed mechanisms for the biological activity of this compound involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In a recent experiment involving human cancer cell lines (e.g., MCF7 breast cancer cells), the compound was shown to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Further mechanistic studies indicated a potential role in activating caspase pathways leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiophene-3-carboxylate 2-Amino linked to 3-hydroxy-1,4-benzothiazine via acetyl group Hydroxy, acetyl amino, methyl ester
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Ethyl ester, 4-hydroxyphenyl group, ethoxy-oxoethyl chain Hydroxyphenyl, ethoxy, ketone
Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyclohexenyl-carboxy, phenyl group Carboxy, cyclohexenyl, phenyl
Methyl 2-(2-methoxy-2-oxoacetyl)thiophene-3-carboxylate Thiophene-3-carboxylate Methoxy-oxoacetyl group at 2-position Methoxy, oxoacetyl

Analysis :

  • The target compound’s 3-hydroxy-1,4-benzothiazine substituent distinguishes it from analogs with tetrahydrobenzo[b]thiophene (e.g., compounds in and ) or simpler acyl groups (e.g., ).
  • The methyl ester at the 3-position is a common feature in all analogs, suggesting shared reactivity in hydrolysis or transesterification.

Analysis :

  • The low yield (22%) for compound 6o highlights challenges in Petasis multicomponent reactions, possibly due to steric hindrance or competing side reactions.
  • Higher yields (e.g., 67% for compound 2 ) suggest optimized anhydride coupling conditions, which could be applicable to the target compound’s synthesis if similar acylations are employed.
  • Purification via reverse-phase HPLC () is common for polar heterocycles, likely necessary for the target compound given its hydroxy and ester functionalities.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H/¹³C NMR Features
Target Compound Hypothesized: 200–220 C=O (ester: ~1700), NH (~3300), OH (~3200) Benzothiazine aromatic protons, thiophene H
Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-... (Compound 2) 223–226 C=O (1720), C=C (1600), C-O (1250) Cyclohexenyl protons, phenyl ring shifts
N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-... (Compound 3) 213–216 NH (3350), C=O (1700–1650), C=C (1580) Chlorophenyl shifts, tert-butyl group

Analysis :

  • The target compound’s hydroxy group may lower its melting point compared to non-hydroxylated analogs (e.g., compound 2 at 223–226°C ), though this depends on crystal packing efficiency.
  • IR and NMR data for analogs suggest diagnostic peaks for ester C=O (~1700 cm⁻¹) and acylated NH (~3300 cm⁻¹), which would also be expected in the target compound.

Q & A

Q. Key Considerations :

  • Solvent choice (toluene for condensation, dichloromethane for anhydride coupling) impacts reaction efficiency.
  • Purification methods (recrystallization, HPLC) are critical for isolating high-purity products.

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3300 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and carbon connectivity. 2D NMR (HSQC, HMBC) resolves ambiguities in complex spectra .
  • Mass Spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points between 213–226°C for related compounds) .

Q. Data Contradiction Resolution :

  • Discrepancies between expected and observed NMR signals may arise from impurities or tautomerism. Recrystallization or column chromatography improves purity, while 2D NMR clarifies connectivity .

How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?

Methodological Answer:

  • Catalyst Screening : Piperidine with acetic acid (1:1) enhances reaction rates and yields compared to other bases (e.g., pyridine) .
  • Solvent Optimization : Toluene facilitates azeotropic water removal, driving the reaction to completion within 5–6 hours .
  • Temperature Control : Reflux conditions (110°C in toluene) balance reaction speed and side-product formation.
  • Substrate Ratios : A 1.2:1 molar ratio of aldehyde to thiophene precursor maximizes conversion (evidenced in ).

Q. Example Data from Analogous Reactions :

Reaction ConditionYield RangeReference
Piperidine/AcOH, toluene72–94%
Room temperature, no catalyst<50%Inferred

What strategies address discrepancies in spectroscopic data when confirming the compound’s structure?

Methodological Answer:

  • Purity Assessment : Recrystallize with methanol-water gradients to remove impurities affecting NMR/IR signals .
  • Advanced NMR Techniques : Use HSQC to correlate proton-carbon pairs and HMBC to identify long-range couplings, resolving overlapping signals .
  • Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., methyl 2-[(3-carboxy-1-oxopropyl)amino]thiophene derivatives) .

Case Study :
In , conflicting ¹H NMR signals for compound 3 were resolved by HSQC, confirming the acrylamido group’s position.

How can researchers design experiments to study the environmental fate and degradation of this compound?

Methodological Answer:
Adopt a tiered approach inspired by long-term environmental studies :

Physicochemical Properties : Measure log P (octanol-water partition coefficient), solubility, and hydrolysis rates.

Abiotic Transformations : Expose the compound to UV light, varying pH, and oxidizing agents to identify degradation products (e.g., quinones or carboxylic acids via oxidation) .

Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown pathways.

Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at different trophic levels.

Q. Experimental Design :

  • Controls : Include negative (no compound) and positive (known degraders) controls.
  • Analytical Tools : LC-MS/MS quantifies parent compound and metabolites.

What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are they optimized?

Methodological Answer:

  • Antioxidant Activity :
    • DPPH Assay : Measure radical scavenging at 517 nm, using ascorbic acid as a positive control .
    • Dose-Response Curves : Test concentrations from 1–100 μM to calculate IC₅₀ values.
  • Anti-Inflammatory Activity :
    • COX-2 Inhibition : Use ELISA to quantify prostaglandin E₂ reduction in LPS-stimulated macrophages .
  • Cytotoxicity Screening :
    • MTT Assay : Assess viability in human cell lines (e.g., HEK-293) at 24–72 hours .

Q. Optimization Tips :

  • Pre-incubate compounds with serum proteins to account for binding effects.
  • Include solvent controls (e.g., DMSO) to rule out vehicle toxicity.

How can structure-activity relationship (SAR) studies be conducted for this compound?

Methodological Answer:

Structural Modifications :

  • Introduce substituents (e.g., halogens, methoxy groups) at the benzothiazine or thiophene rings .
  • Replace the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) .

Biological Testing :

  • Compare bioactivity (e.g., IC₅₀ in antioxidant assays) across derivatives.

Computational Modeling :

  • Perform docking studies to predict interactions with target proteins (e.g., COX-2) .

Example SAR Insight :
In , electron-donating groups on the phenyl ring enhanced antioxidant activity by stabilizing radical intermediates.

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